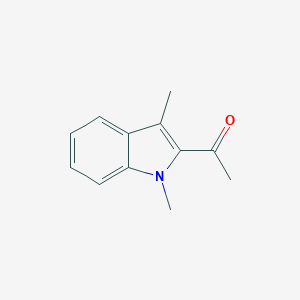
Chlorodiphenylphosphine sulfide
概要
説明
Chlorodiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C12H10ClPS It is a derivative of chlorodiphenylphosphine, where a sulfur atom is bonded to the phosphorus atom
準備方法
Chlorodiphenylphosphine sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
化学反応の分析
Chlorodiphenylphosphine sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diphenylphosphine oxide. Reduction reactions, such as those involving sodium, can lead to the formation of tetraphenyldiphosphine. Substitution reactions with nucleophiles, such as ammonia, can produce thiophosphorylamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chlorodiphenylphosphine sulfide has several scientific research applications In chemistry, it is used as a reagent for introducing the diphenylphosphinyl moiety into molecules, which is valuable in the synthesis of various ligands and catalystsIn industry, it is used as an intermediate in the production of antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners .
作用機序
The mechanism of action of chlorodiphenylphosphine sulfide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. The sulfur atom can also participate in reactions, such as forming thiophosphoryl groups. The molecular targets and pathways involved in these reactions depend on the specific context and application .
類似化合物との比較
Chlorodiphenylphosphine sulfide can be compared with other similar compounds, such as chlorodiphenylphosphine and diphenylphosphine oxide. While chlorodiphenylphosphine is primarily used as a reagent for introducing the diphenylphosphinyl group, this compound offers additional reactivity due to the presence of the sulfur atom. Diphenylphosphine oxide, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .
特性
IUPAC Name |
chloro-diphenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMVHBQZQWKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286639 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-37-8 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate](/img/structure/B91139.png)


![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)


